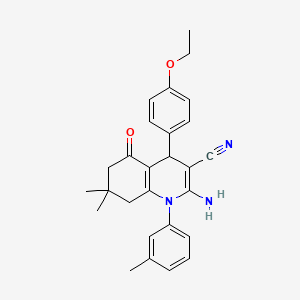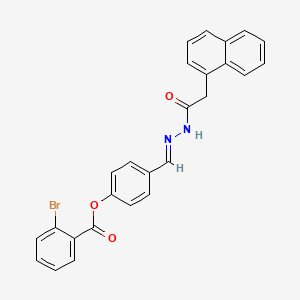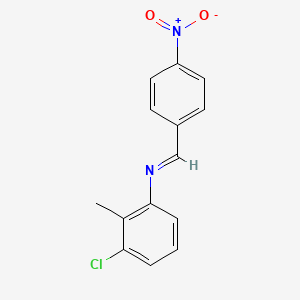![molecular formula C16H10BrCl2N5O3 B11540374 N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups, along with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a 2,4-dichlorophenylmethoxy compound, followed by nitration to introduce the nitro group. The final step involves the formation of the triazole ring through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and nitration steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted triazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology and Medicine
The triazole ring is known for its bioactivity, and the presence of bromine and nitro groups can enhance the compound’s interaction with biological targets .
Industry
In industry, (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties .
Mechanism of Action
The mechanism of action of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethanone .
Uniqueness
What sets (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE apart is its unique combination of bromine, chlorine, and nitro groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H10BrCl2N5O3 |
|---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
(Z)-1-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H10BrCl2N5O3/c17-12-3-11(6-22-23-8-20-21-9-23)16(15(4-12)24(25)26)27-7-10-1-2-13(18)5-14(10)19/h1-6,8-9H,7H2/b22-6- |
InChI Key |
CUNYSMXNIZAMNB-HCDFXORVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)/C=N\N3C=NN=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)C=NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)
![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)




![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
